

Foundational Research on LDC1267: A TAM Kinase Inhibitor Targeting Metastasis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the foundational research on **LDC1267**, a potent and selective small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It details the compound's mechanism of action, its significant role in curbing metastasis by modulating the innate immune system, and the key experimental data and protocols that underpin these findings.

Core Mechanism of Action

LDC1267 is a "type II" kinase inhibitor that is ATP-non-competitive, occupying both the ATP-binding cleft and an adjacent hydrophobic pocket of the TAM kinases.[1] Its primary therapeutic effect in the context of metastasis is not through direct cytotoxicity to tumor cells but by enhancing the anti-metastatic activity of Natural Killer (NK) cells.[1][2][3] The research elucidates a critical signaling pathway involving the E3 ligase Cbl-b and TAM receptors, which acts as an inhibitory checkpoint for NK cell activation.[1][4] **LDC1267** blocks this inhibitory signal, thereby "unleashing" NK cells to effectively target and eliminate metastatic cancer cells. [4]

Quantitative Data: Kinase Inhibition and In Vivo Efficacy



The selectivity and potency of **LDC1267** have been quantified through various assays. The following tables summarize the key quantitative findings from foundational studies.

Table 1: Kinase Inhibition Profile of LDC1267

Target Kinase	IC50 (nM)	Assay Type	Reference	
Tyro3	<5	Tracer-based binding assay	[2][5]	
AxI	8	Tracer-based binding assay	[3][5]	
Mer	29	Tracer-based binding assay	[3][5]	
Met	35	Not Specified	[1]	
Aurora B	36	Not Specified	[1]	
Lck	51	Not Specified	[1]	

| Src | 338 | Not Specified |[1] |

Note: Some sources report slightly different IC50 values (e.g., <5 nM, 8 nM, and 29 nM for Mer, Tyro3, and AxI, respectively), but the high potency against the TAM family is consistent.[2][6][7]

Table 2: Summary of Foundational In Vivo Metastasis Studies



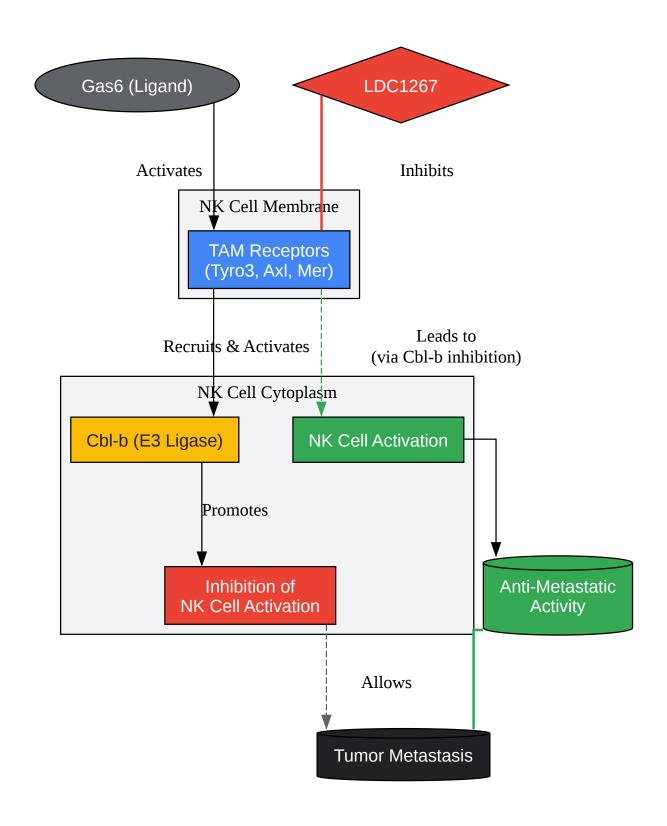
Cancer Model	Administration	Dosage	Outcome	Reference
B16F10 Melanoma	Intraperitoneal (i.p.)	20 mg/kg	Markedly reduced metastatic spreading.	[2][4][5]
4T1 Breast Cancer	Intraperitoneal (i.p.)	20 mg/kg	Significantly reduced number and size of liver micrometastases.	[4][6]

| 4T1 Breast Cancer | Oral Gavage | 100 mg/kg | Significantly reduced liver micro-metastases. | [4] |

Signaling Pathways and Logical Frameworks

The mechanism of **LDC1267**'s anti-metastatic action is centered on the modulation of NK cell activity. The following diagrams illustrate the core signaling pathway and the logical framework of the therapeutic intervention.





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Caption: **LDC1267** inhibits TAM receptors on NK cells, preventing Cbl-b-mediated suppression.



The diagram above illustrates the signaling cascade. Under normal conditions, the ligand Gas6 activates TAM receptors, leading to the recruitment of the E3 ligase Cbl-b, which suppresses NK cell activity, thereby permitting cancer metastasis.[4] **LDC1267** directly inhibits TAM kinases, breaking this inhibitory chain and allowing for robust NK cell activation and antimetastatic action.[1][4]



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Caption: Logical flow of LDC1267's anti-metastatic mechanism of action.

Experimental Protocols and Workflows

The anti-metastatic effects of **LDC1267** were established through rigorous in vitro and in vivo experimentation.

- Kinase Binding Assay (HTRF): The inhibitory activity of LDC1267 was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] This method is based on fluorescence resonance energy transfer (FRET). The assay involves a glutathione S-transferase (GST)-tagged kinase, an Alexa Fluor 647-labeled kinase tracer, and a europium (Eu)-labeled anti-GST antibody. When the tracer and antibody bind to the kinase, a FRET signal is generated.[2][6] LDC1267 competes with the tracer for binding to the kinase, resulting in a measurable loss of the FRET signal, which is proportional to the inhibitory activity of the compound.[2]
- In Vivo Metastasis Models:
 - B16F10 Melanoma Model: Wild-type C57BL/6J mice are challenged with B16F10 melanoma cells. Treatment with LDC1267 (e.g., 20 mg/kg via intraperitoneal injection) is initiated, and the subsequent metastatic spread is evaluated.[4][5] A critical component of this model is the inclusion of a cohort where NK cells are depleted (e.g., using an anti-NK1.1 antibody) to confirm that the therapeutic benefit of LDC1267 is NK cell-dependent. [1][4]

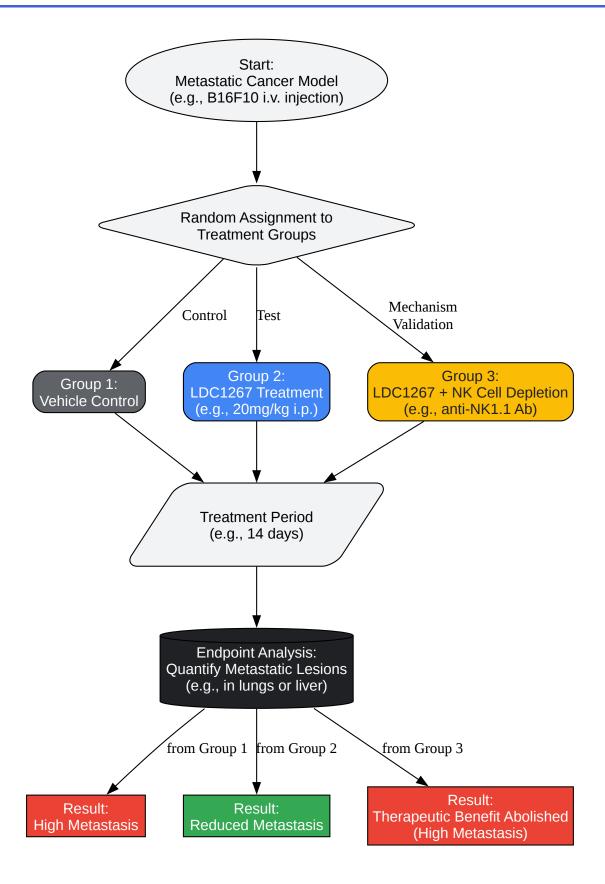






4T1 Orthotopic Breast Cancer Model: 4T1 breast cancer cells are injected into the mammary fat pad of Balb/c mice to form a primary tumor.[4] LDC1267 is administered either intraperitoneally or orally. The primary endpoint is the assessment of micrometastases in distant organs, typically the liver.[4][6] This model demonstrates that LDC1267 can reduce metastatic burden without significantly affecting the primary tumor, highlighting its specific action on the metastatic process.[1][4]





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Caption: Workflow for in vivo studies to validate **LDC1267**'s NK cell-dependent anti-metastatic effect.

Conclusion

The foundational research on **LDC1267** establishes it as a highly selective and potent inhibitor of the TAM kinase family. Its primary anti-cancer efficacy lies in its ability to block a key inhibitory checkpoint in NK cells, thereby enhancing the innate immune system's capacity to eliminate metastatic tumors. The data strongly supports an immunotherapeutic mechanism of action that is distinct from direct tumor cell cytotoxicity. These findings provide a robust rationale for the continued development of **LDC1267** and other TAM kinase inhibitors as novel therapeutic agents for combating metastatic disease.

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